Cas no 2172168-89-5 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid
- 2172168-89-5
- EN300-1483913
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid
-
- インチ: 1S/C28H34N2O5/c1-3-19(16-25(31)30-28(26(32)33)14-12-18(2)13-15-28)29-27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,3,12-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: YXAAZDPGQFOYNM-UHFFFAOYSA-N
- SMILES: OC(C1(CCC(C)CC1)NC(CC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 105Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483913-250mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483913-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1483913-2500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1483913-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1483913-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483913-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483913-10000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1483913-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483913-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylcyclohexane-1-carboxylic acid |
2172168-89-5 | 50mg |
$2829.0 | 2023-09-28 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid (CAS: 2172168-89-5)
The compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid (CAS: 2172168-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including drug delivery systems and peptide synthesis. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclohexane carboxylic acid moiety makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, which are critical for its application in high-throughput screening and drug development. Advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) have been employed to achieve these goals. Researchers have also explored its role in the stabilization of peptide structures, leveraging its ability to enhance solubility and reduce aggregation, which is particularly valuable in the design of peptide-based therapeutics.
In addition to its synthetic utility, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid has been investigated for its biological activity. Preliminary in vitro studies suggest that it may interact with specific protein targets, modulating their function in ways that could be harnessed for therapeutic purposes. For instance, its potential as an inhibitor of certain enzymes involved in inflammatory pathways has been a subject of ongoing research, with promising results in preclinical models.
The compound's stability under physiological conditions has also been a key area of investigation. Recent findings indicate that it exhibits favorable pharmacokinetic properties, including moderate plasma half-life and good tissue penetration, which are essential for its development as a drug candidate. These attributes, combined with its low toxicity profile, make it a compelling subject for further exploration in the context of personalized medicine and targeted therapies.
Looking ahead, researchers are keen to elucidate the full spectrum of this compound's biological activities and its potential applications in treating diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, paving the way for novel therapeutic strategies.
2172168-89-5 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylcyclohexane-1-carboxylic acid) Related Products
- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)
- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)
- 2098013-52-4(1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole)
- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 1805471-53-7(5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)
- 151856-34-7(1-(2,4-Difluorophenyl)-2-methylpropan-1-one)
- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)
- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)




